molecular formula C17H17N3O4S B5100393 N-(2-cyanophenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide

N-(2-cyanophenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide

Cat. No.: B5100393
M. Wt: 359.4 g/mol
InChI Key: GCPVPIQCIXQWIR-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide is a synthetic organic compound that belongs to the class of sulfonyl compounds. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of a sulfonyl group and a cyano group in the molecule suggests potential biological activity and reactivity.

Properties

IUPAC Name

N-(2-cyanophenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-20(25(22,23)15-9-7-14(24-2)8-10-15)12-17(21)19-16-6-4-3-5-13(16)11-18/h3-10H,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPVPIQCIXQWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=CC=C1C#N)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide typically involves multi-step organic reactions. One possible route could be:

    Formation of the sulfonyl chloride: Reacting 4-methoxybenzenesulfonyl chloride with a suitable base.

    Amidation: Reacting the sulfonyl chloride with methylamine to form the sulfonyl-methylamino intermediate.

    Coupling with 2-cyanophenyl group: Reacting the intermediate with 2-cyanophenyl acetic acid under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the sulfonyl-methylamino linkage.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or sulfoxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

N-(2-cyanophenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide could have various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme inhibition or receptor binding due to its structural features.

    Medicine: Possible applications in drug development, particularly as an anti-inflammatory or anticancer agent.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound could interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group may play a role in binding to active sites, while the cyano group could be involved in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanophenyl)-2-[(4-methylphenyl)sulfonyl-methylamino]acetamide
  • N-(2-cyanophenyl)-2-[(4-chlorophenyl)sulfonyl-methylamino]acetamide
  • N-(2-cyanophenyl)-2-[(4-fluorophenyl)sulfonyl-methylamino]acetamide

Uniqueness

N-(2-cyanophenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The combination of the cyano and sulfonyl groups also provides a distinctive set of chemical properties that can be exploited in various applications.

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